3-Methyl-4-(trifluoromethoxy)benzoic acid physicochemical properties
3-Methyl-4-(trifluoromethoxy)benzoic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-(trifluoromethoxy)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-4-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization of this compound. We will explore its chemical identity, core physical properties, spectroscopic signature, and the practical methodologies for their determination, underscoring the rationale behind each experimental choice.
Introduction
Fluorinated organic molecules are foundational to modern drug discovery. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Methyl-4-(trifluoromethoxy)benzoic acid is a key building block that combines the structural features of a benzoic acid with a methyl group and a trifluoromethoxy substituent. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials. This guide synthesizes available data and established analytical principles to provide a robust reference for scientists working with this and structurally related compounds.
Chemical Identity and Structure
The unique properties of 3-Methyl-4-(trifluoromethoxy)benzoic acid stem from its specific molecular architecture. The electron-withdrawing nature of the trifluoromethoxy group, juxtaposed with the electron-donating methyl group on the aromatic ring, creates a distinct electronic and steric profile that influences its reactivity and intermolecular interactions.
Molecular Structure:
A summary of its key identifiers is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-4-(trifluoromethoxy)benzoic acid | [1] |
| CAS Number | 1261753-62-1 | [2] |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Average Molecular Weight | 236.15 g/mol | Calculated |
| Monoisotopic Mass | 220.03473 Da | [1] |
| InChI | InChI=1S/C9H7F3O3/c1-5-4-6(8(13)14)2-3-7(5)15-9(10,11,12)/h2-4H,1H3,(H,13,14) | [1] |
| InChIKey | CFTAMHYOCHSAHZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | [1] |
Core Physicochemical Properties
The utility of a chemical building block in drug development is largely dictated by its physicochemical properties. These parameters govern solubility, membrane permeability, and formulation characteristics. While experimental data for this specific molecule is sparse, we can infer many properties from closely related analogs and computational predictions.
| Property | Predicted/Inferred Value | Discussion |
| Physical State | White to off-white solid | Inferred from analogs like 3-Fluoro-4-(trifluoromethyl)benzoic acid, which is a solid with a melting point of 174-179 °C.[3] |
| Melting Point | > 150 °C (Estimate) | Based on related structures. For example, 4-(Trifluoromethoxy)benzoic acid has a melting point of 150-154 °C. The substitution pattern will influence crystal lattice packing and thus the final melting point. |
| Boiling Point | > 250 °C (Estimate) | High boiling points are characteristic of benzoic acids due to strong hydrogen bonding. 3-(Trifluoromethyl)benzoic acid boils at 238.5 °C at 775 mmHg. |
| Acidity (pKa) | ~3.5 - 4.0 | The carboxylic acid is acidic. The trifluoromethoxy group is strongly electron-withdrawing, which stabilizes the carboxylate anion and increases acidity compared to benzoic acid (pKa ~4.2). This is slightly offset by the electron-donating methyl group. The pKa of 3-Fluorobenzoic acid is 3.86.[4] |
| Lipophilicity (XlogP) | 3.0 | This predicted value indicates significant lipophilicity, suggesting good potential for crossing biological membranes.[1] |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, THF); Low solubility in water. | Common for fluorinated carboxylic acids. 4-(Trifluoromethyl)benzoic acid is highly soluble in DMSO.[5] 3,5-Bis(trifluoromethyl)benzoic Acid is soluble in methanol-d4, DMSO-d6, and CDCl₃.[6] |
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for quality control and reaction monitoring. The following sections detail the expected spectroscopic signatures for 3-Methyl-4-(trifluoromethoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
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¹H NMR: The proton spectrum is expected to show distinct signals. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which may exchange with deuterium in solvents like D₂O or CD₃OD. The three aromatic protons will appear in the aromatic region (~7.0-8.5 ppm) with splitting patterns dictated by their ortho and meta couplings. The methyl group protons will appear as a singlet further upfield (~2.0-2.5 ppm).
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon will be the most downfield (~165-175 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum should show a sharp singlet for the three equivalent fluorine atoms of the -OCF₃ group, likely in the range of -55 to -65 ppm, which is characteristic for this functional group.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of key functional groups.
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
-
C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹ regions.
-
C-F Stretches: Strong, characteristic absorption bands in the 1000-1250 cm⁻¹ region, indicative of the C-F bonds in the trifluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 236 in the electron ionization (EI) spectrum. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇F₃O₃.
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
General Analytical Workflow
The comprehensive characterization of a compound like 3-Methyl-4-(trifluoromethoxy)benzoic acid follows a logical progression of analytical techniques.
Caption: Workflow for the characterization of a novel benzoic acid derivative.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections provide step-by-step methodologies grounded in established analytical chemistry principles.
Protocol: Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is arguably one of the most important parameters for any ionizable drug candidate as it governs solubility and absorption at different physiological pH values. Potentiometric titration is a robust and reliable method for its determination.
Causality: This method works by monitoring the change in pH of a solution of the acid as a strong base of known concentration is added incrementally. The point at which half of the acid has been neutralized corresponds to the pH value that is equal to the pKa of the acid. This is a direct application of the Henderson-Hasselbalch equation.
Methodology:
-
Preparation: Accurately weigh approximately 25-50 mg of 3-Methyl-4-(trifluoromethoxy)benzoic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is necessary due to the compound's low aqueous solubility.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) in deionized water. It is critical to use a carbonate-free base solution to avoid buffering artifacts.
-
Calibration: Calibrate a high-precision pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa.
-
Titration: Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Begin adding the standardized base in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot indicates the equivalence point.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Protocol: Determination of Solubility via Shake-Flask Method (OECD 105)
Solubility is a critical determinant of bioavailability and formulation design. The shake-flask method is a gold-standard technique for determining aqueous solubility.
Causality: This method establishes thermodynamic equilibrium by agitating an excess of the solid compound in a specific solvent (e.g., water, buffer) for an extended period. Once equilibrium is reached, the supernatant is analyzed to determine the concentration of the dissolved compound, which represents its solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid 3-Methyl-4-(trifluoromethoxy)benzoic acid to a series of vials containing the test solvent (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material. Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility of the compound under the tested conditions.
Relevance in Drug Development and Chemical Synthesis
The physicochemical properties of 3-Methyl-4-(trifluoromethoxy)benzoic acid directly inform its potential as a molecular building block.
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Medicinal Chemistry: The lipophilicity (XlogP ≈ 3.0) and acidity (pKa ≈ 3.5-4.0) make it an attractive scaffold. The lipophilic -OCF₃ group can enhance membrane permeability and metabolic stability, while the carboxylic acid provides a handle for forming amides, esters, and other functional groups common in APIs.[9] For instance, similar fluorinated benzoic acids are crucial for synthesizing potassium channel openers for treating epilepsy.[9]
-
Chemical Synthesis: The presence of the carboxylic acid allows for a wide range of synthetic transformations, including conversion to acyl chlorides, amides, and esters, or participation in cross-coupling reactions.[10] The trifluoromethoxy group is generally stable to many reaction conditions, making this a robust building block.[11]
Conclusion
3-Methyl-4-(trifluoromethoxy)benzoic acid is a valuable synthetic intermediate whose utility is defined by a distinct set of physicochemical properties. Its significant lipophilicity, moderate acidity, and expected solid-state nature are key parameters for its application. While a complete experimental dataset is still emerging, the principles and protocols outlined in this guide provide a robust framework for its characterization and effective use in research and development. By applying these validated methodologies, scientists can ensure the generation of high-quality, reliable data, thereby accelerating the discovery and development of novel chemical entities.
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